

Technical Guide: Spectroscopic Characterization of 3-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-N-isopropylbenzenesulfonamide
Cat. No.:	B048626

[Get Quote](#)

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of **3-Amino-N-isopropylbenzenesulfonamide** (CAS: 118837-66-4), a key intermediate in medicinal chemistry.^{[1][2]} Given its role as a scaffold in the development of novel therapeutics, such as HIV-1 capsid protein inhibitors, rigorous structural confirmation is paramount.^[1] This document outlines the theoretical basis, detailed experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating these orthogonal analytical techniques, researchers can achieve unambiguous structural elucidation and ensure the compound's identity and purity, a critical step in any drug discovery and development pipeline.

Introduction and Molecular Overview

3-Amino-N-isopropylbenzenesulfonamide is an aromatic sulfonamide with a molecular formula of C₉H₁₄N₂O₂S and a monoisotopic mass of 214.078 Da.^[3] Its structure comprises three key regions, each contributing distinct spectroscopic signatures:

- A 1,3-disubstituted (meta) aromatic ring: This core structure gives rise to characteristic signals in both NMR and IR spectroscopy.
- A primary amine group (-NH₂): A key functional group that is readily identifiable by its stretching and bending vibrations in IR spectroscopy and its chemical shift in ¹H NMR.

- An N-isopropylsulfonamide group ($-\text{SO}_2\text{NH-CH}(\text{CH}_3)_2$): This moiety contains several unique features, including the sulfonamide N-H, the isopropyl methine (CH), and two magnetically equivalent methyl (CH_3) groups, all of which provide definitive spectroscopic markers.

The structural characterization of such molecules is fundamental in medicinal chemistry to establish clear structure-activity relationships (SAR).^[4] This guide presents a validated, multi-pronged spectroscopic approach to confirm the molecular structure of the title compound with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR experiments are essential for a complete structural assignment.

Expertise & Rationale: Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent choice for **3-Amino-N-isopropylbenzenesulfonamide** due to its ability to dissolve the polar compound and, crucially, to slow down the proton exchange of the N-H protons of the amine and sulfonamide groups. This allows for their clear observation in the ^1H NMR spectrum. A standard operating frequency of 400 MHz for ^1H NMR provides sufficient resolution for unambiguous interpretation of spin-spin coupling patterns in the aromatic region.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh approximately 10-15 mg of **3-Amino-N-isopropylbenzenesulfonamide** and dissolve it in ~ 0.7 mL of DMSO-d_6 in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -1 to 12 ppm.

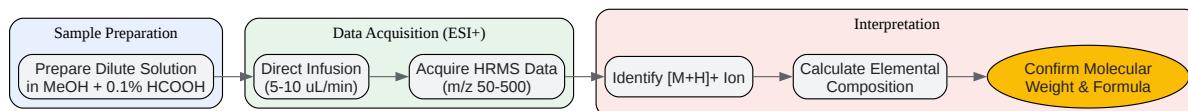
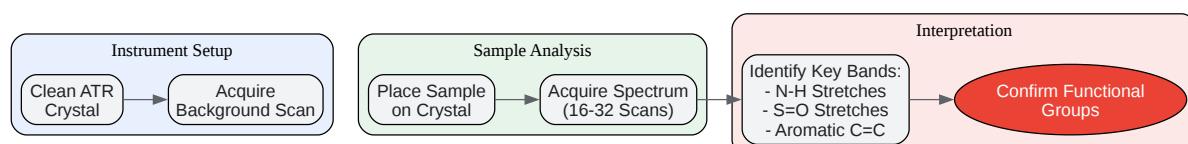
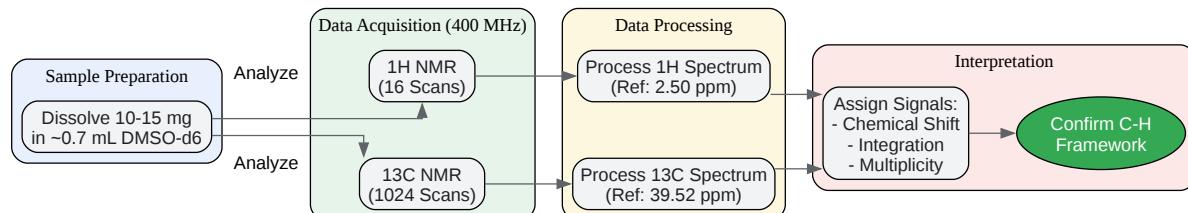
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire 16 scans for a good signal-to-noise ratio.
- Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 1024 scans.
 - Process the data with a line broadening of 1.0 Hz. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Data Presentation & Interpretation

The following tables summarize the expected chemical shifts and assignments based on the known structure and data from analogous sulfonamides.[\[5\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)




Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.45	d ($J \approx 8$ Hz)	1H	Sulfonamide N-H	The acidic proton on the sulfonamide nitrogen, coupled to the isopropyl methine proton.
~7.15	t ($J \approx 7.8$ Hz)	1H	Ar-H (C5)	Aromatic proton coupled to two adjacent aromatic protons (C4-H and C6-H).
~6.90	s (br)	1H	Ar-H (C2)	Aromatic proton with minimal coupling, appearing as a broad singlet or triplet with small J .
~6.80	d ($J \approx 7.6$ Hz)	1H	Ar-H (C6)	Aromatic proton coupled to the C5 proton.
~6.65	d ($J \approx 8.0$ Hz)	1H	Ar-H (C4)	Aromatic proton ortho to the amine group, coupled to the C5 proton.
~5.30	s (br)	2H	Amine N-H ₂	Broad singlet due to exchange and quadrupole effects; the

				chemical shift can vary.
~3.40	septet of d	1H	Isopropyl C-H	Methine proton split by six methyl protons and one sulfonamide N-H proton.
~1.05	d ($J \approx 6.5$ Hz)	6H	Isopropyl $C(CH_3)_2$	Two equivalent methyl groups coupled to the methine proton.

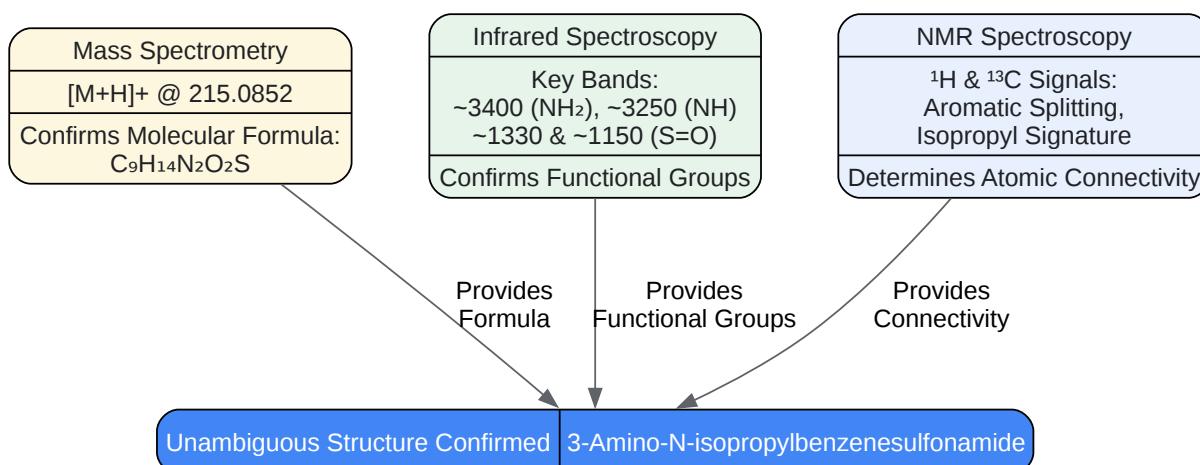
Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~148.5	Ar-C (C3)	Aromatic carbon directly attached to the electron-donating NH ₂ group.
~142.0	Ar-C (C1)	Aromatic carbon directly attached to the electron-withdrawing SO ₂ group.
~129.5	Ar-C (C5)	Aromatic CH carbon.
~117.0	Ar-C (C4)	Aromatic CH carbon ortho to the NH ₂ group.
~115.5	Ar-C (C6)	Aromatic CH carbon ortho to the NH ₂ group.
~112.0	Ar-C (C2)	Aromatic CH carbon between the two substituents.
~46.5	Isopropyl C-H	Aliphatic methine carbon.
~23.0	Isopropyl C(CH ₃) ₂	Two equivalent aliphatic methyl carbons.

Visualization: NMR Analysis Workflow

[Click to download full resolution via product page](#)

Workflow for ESI-MS analysis.


Integrated Spectroscopic Analysis & Conclusion

No single spectroscopic technique provides a complete structural picture. The power of this approach lies in the integration of all three datasets. Each technique provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

The logical flow of confirmation is as follows:

- Mass Spectrometry establishes the correct molecular formula ($C_9H_{14}N_2O_2S$).
- Infrared Spectroscopy confirms the presence of the key functional groups: an amine ($-NH_2$), a sulfonamide ($-SO_2NH-$), an aromatic ring, and aliphatic C-H bonds.
- NMR Spectroscopy puts the pieces together, detailing the exact connectivity of the atoms. 1H and ^{13}C NMR confirm the 1,3-disubstitution pattern of the aromatic ring, the presence and structure of the isopropyl group, and the relative positions of all fragments identified by IR and MS.

Visualization: Integrated Analysis Logic

[Click to download full resolution via product page](#)

Logical convergence of spectroscopic data.

In conclusion, the application of NMR, IR, and MS provides a robust and definitive method for the structural characterization of **3-Amino-N-isopropylbenzenesulfonamide**. This integrated analytical workflow is essential for ensuring the quality and identity of critical intermediates in the pharmaceutical industry, thereby supporting the advancement of drug discovery programs.

References

- Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. *Molecules*, 27(5), 1625. [\[Link\]](#)
- MySkinRecipes. (n.d.). **3-Amino-N-isopropylbenzenesulfonamide**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, **3-Amino-N-isopropylbenzenesulfonamide**.
- Povar, I., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. *Molecules*, 30(13), 5432. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supporting Information: N-Arylation of Sulfonamides with Arylboronic Acids.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. *Spectroscopy Online*. [\[Link\]](#)
- Vyšniauskas, A., & Gross, M. L. (2019). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. *Chemical Reviews*, 119(8), 5445–5475. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-N-isopropylbenzenesulfonamide [myskinrecipes.com]
- 3. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-Amino-N-isopropylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048626#spectroscopic-data-of-3-amino-n-isopropylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com